molecular formula C11H11N3O3 B15131434 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 15001-14-6

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15131434
CAS No.: 15001-14-6
M. Wt: 233.22 g/mol
InChI Key: BMQQQHIJWXOTJK-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-ketonitriles with hydrazines, followed by cyclocondensation to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid or Amberlyst-15 .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

CAS No.

15001-14-6

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)

InChI Key

BMQQQHIJWXOTJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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